7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
説明
This compound belongs to the quinazoline-dione class, characterized by a bicyclic quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring at position 7 and a 3-methoxyphenyl group at position 2. The 1,2,4-oxadiazole moiety is further modified with a 4-bromophenyl group, enhancing its electronic and steric profile.
特性
分子式 |
C23H15BrN4O4 |
|---|---|
分子量 |
491.3 g/mol |
IUPAC名 |
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15BrN4O4/c1-31-17-4-2-3-16(12-17)28-22(29)18-10-7-14(11-19(18)25-23(28)30)21-26-20(27-32-21)13-5-8-15(24)9-6-13/h2-12H,1H3,(H,25,30) |
InChIキー |
ADUISOJFPBYLHS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Formation of the quinazoline core: This can be done through condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Methoxylation: Introduction of the methoxy group can be achieved using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
“7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar biological activities.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications, such as in the treatment of cancer, bacterial infections, or inflammatory diseases.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of “7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The presence of the oxadiazole and quinazoline rings suggests that it may interact with nucleic acids or proteins, disrupting their normal function.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
Notable Observations:
Core Heterocycles : The target compound’s quinazoline-dione core differs from the triazole-thione (6m) and oxadiazole-amine (4l) scaffolds, which may influence solubility and target binding.
The 3-methoxyphenyl group in the target compound introduces electron-donating effects, contrasting with the electron-neutral methyl groups in 6m and 4l.
Spectroscopic and Analytical Comparison
Spectroscopic Data
Key Insights :
- The target’s methoxy group would produce distinct ¹H-NMR signals compared to the methyl groups in 6m and 4l.
- Higher molecular weight and bromine content in the target compound suggest greater polarizability than 4l .
生物活性
The compound 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 397.2 g/mol. The structure consists of a quinazoline core substituted with an oxadiazole moiety and methoxyphenyl groups, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. In particular, the compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μg/mL) | Comparison |
|---|---|---|
| HepG2 (liver cancer) | 0.137 - 0.332 | Erlotinib: 0.308 |
| MCF-7 (breast cancer) | 0.164 - 0.583 | Erlotinib: 0.512 |
These results indicate that the compound possesses potent cytotoxicity against liver and breast cancer cell lines, comparable to established anticancer agents like erlotinib .
The mechanism underlying the anticancer activity has been attributed to the inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity. The most potent derivatives showed IC50 values of 0.14 μM and 0.18 μM for EGFR inhibition, indicating a strong potential for therapeutic application in cancers driven by EGFR signaling .
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives have also shown promising antimicrobial activity. The minimum inhibitory concentrations (MICs) were assessed against various microbial strains:
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
These findings suggest that the compound may serve as a potential antimicrobial agent against both bacterial and fungal infections .
Case Studies
- Study on HepG2 and MCF-7 Cell Lines : A comprehensive study evaluated the antiproliferative effects of several quinazoline derivatives, including our compound of interest. The results highlighted its effectiveness in inhibiting cell growth in both liver and breast cancer models .
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of quinazoline derivatives, where our compound exhibited significant inhibition against common pathogens, suggesting its potential use in treating infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
